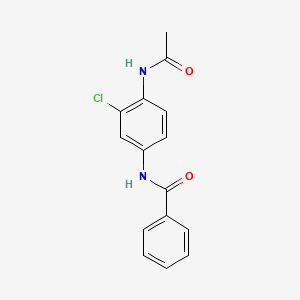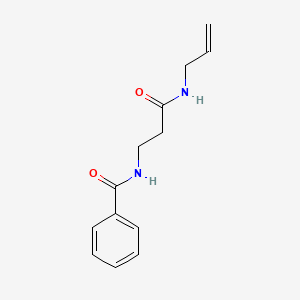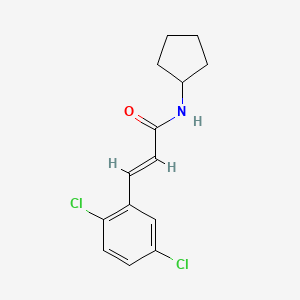
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide, also known as MI-503, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves the inhibition of several proteins involved in cancer cell proliferation. Specifically, this compound has been shown to bind to the active site of the proteasome subunit PSMB5, leading to the inhibition of its activity. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to inhibit the activity of the transcription factor c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its specificity for the proteasome subunit PSMB5 and the transcription factor c-Myc, which are both involved in cancer cell proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide. One potential application of this compound is in the development of new cancer therapies, particularly for the treatment of cancers that are resistant to current treatments. Additionally, further studies are needed to explore the potential side effects of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide and to optimize its pharmacokinetics for use in vivo. Finally, the development of new analogs of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide may lead to the discovery of even more potent inhibitors of cancer cell proliferation.
Métodos De Síntesis
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-bromo-2-methyl-1H-indole with pyridine-3-carboxaldehyde, followed by the addition of an amine group and subsequent deprotection. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been extensively studied for its potential applications in cancer research. In particular, this compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, including the transcription factor c-Myc and the proteasome subunit PSMB5. These findings have led to the development of several preclinical studies exploring the use of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide in cancer therapy.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-15(13-6-2-3-7-14(13)19-11)16(20)18-10-12-5-4-8-17-9-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTIVWPXKXQNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)

